{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Overview
Description
“{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride” is a chemical compound with the molecular formula C9H11N3.2ClH . It is provided by Sigma-Aldrich and ChemBridge Corporation to early discovery researchers as part of a collection of unique chemicals . The product is in solid form .
Molecular Structure Analysis
The InChI code for “{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride” is 1S/C9H11N3.2ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 234.13 .Scientific Research Applications
1. Antimicrobial Activity
- Application : Imidazo[1,2-a]pyridine derivatives have shown antimicrobial properties against Staphylococcus aureus .
- Method : The interaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine was studied, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .
- Results : 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .
2. Antituberculosis Agents
- Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : Some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
3. Treatment of Various Diseases
- Application : Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
4. Microwave Irradiation
- Application : Imidazo[1,2-a]pyridines have been synthesized using a solvent- and catalyst-free method under microwave irradiation .
- Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones .
- Results : This method is fast, clean, high yielding, simple to work up, and environmentally benign .
5. Material Science
- Application : Imidazo[1,2-a]pyridine derivatives are useful in material science due to their structural character .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
6. Light-Sensitive Dyes
- Application : Imidazo[1,2-a]pyridine derivatives are used as light-sensitive dyes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
7. Microwave Irradiation
- Application : Imidazo[1,2-a]pyridines have been synthesized using a solvent- and catalyst-free method under microwave irradiation .
- Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones .
- Results : This method is fast, clean, high yielding, simple to work up, and environmentally benign .
8. Material Science
- Application : Imidazo[1,2-a]pyridine derivatives are useful in material science due to their structural character .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
9. Light-Sensitive Dyes
Safety And Hazards
The compound is classified as an eye irritant and skin irritant . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAYOMLIOQZSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride | |
CAS RN |
1187931-82-3 | |
Record name | {8-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.